1-Bromo-5-(trifluorométhyl)naphtalène

Vue d'ensemble

Description

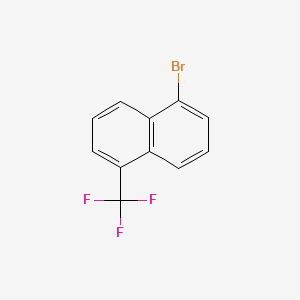

1-Bromo-5-(trifluoromethyl)naphthalene is a chemical compound with the molecular formula C11H6BrF3 . It has a molecular weight of 275.07 .

Synthesis Analysis

The synthesis of 1-Bromo-5-(trifluoromethyl)naphthalene involves a catalytic process for trifluoromethylation of bromoaromatic compounds . The procedure involves the use of 1-Bromonaphthalene, cyclohexyl BrettPhos, (cinnamylPdCl)2, (CH3)3SiCF3, and CsF . The mixture is agitated under an argon atmosphere at 110 °C . After cooling to room temperature, the mixture is filtered and then purified by flash chromatography on silica gel using hexane to give the 1-(trifluoromethyl)naphthalene as a colorless oil .Molecular Structure Analysis

The molecular structure of 1-Bromo-5-(trifluoromethyl)naphthalene consists of 11 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms . The exact mass is 273.960480 Da .Physical And Chemical Properties Analysis

1-Bromo-5-(trifluoromethyl)naphthalene is a colorless liquid . It has a density of 1.263 g/mL at 25 °C .Mécanisme D'action

Target of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules that are to be coupled .

Mode of Action

In the context of SM cross-coupling reactions, 1-Bromo-5-(trifluoromethyl)naphthalene likely acts as an electrophile . The bromine atom in the molecule is susceptible to oxidative addition, a process where it forms a new bond with a transition metal catalyst, such as palladium . This step is followed by transmetalation, where a group (in this case, the trifluoromethyl-naphthalene moiety) is transferred from the metal to another carbon atom .

Biochemical Pathways

In the context of organic synthesis, it contributes to the formation of new carbon-carbon bonds via sm cross-coupling .

Result of Action

The primary result of the action of 1-Bromo-5-(trifluoromethyl)naphthalene is the formation of new carbon-carbon bonds . In the context of SM cross-coupling, it contributes to the synthesis of complex organic molecules .

Action Environment

The efficacy and stability of 1-Bromo-5-(trifluoromethyl)naphthalene can be influenced by various environmental factors. For instance, the SM cross-coupling reactions are typically performed under mild and functional group tolerant conditions . The reactions are usually carried out in an inert atmosphere (like argon) to prevent unwanted side reactions .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-Bromo-5-(trifluoromethyl)naphthalene in lab experiments is its unique properties, which make it useful in various applications. It is also readily available and relatively easy to synthesize. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Orientations Futures

There are several future directions for the use of 1-Bromo-5-(trifluoromethyl)naphthalene in scientific research. One potential direction is the development of new fluorescent probes for biological imaging. Another direction is the synthesis of new materials with unique properties, such as conductivity and magnetism. Additionally, the use of 1-Bromo-5-(trifluoromethyl)naphthalene in catalysis and drug development is an area of active research.

Conclusion:

In conclusion, 1-Bromo-5-(trifluoromethyl)naphthalene is a unique chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential for use in various fields makes it an exciting area of research.

Méthodes De Synthèse

The synthesis of 1-Bromo-5-(trifluoromethyl)naphthalene can be achieved through several methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of naphthalene with bromine and trifluoromethylbenzene in the presence of a catalyst. Other methods include the Suzuki-Miyaura coupling reaction and the Sonogashira coupling reaction.

Applications De Recherche Scientifique

Procédé catalytique pour la trifluorométhylation de composés bromoaromatiques

Le 1-bromo-5-(trifluorométhyl)naphtalène est utilisé dans un nouveau procédé catalytique pour la trifluorométhylation de composés bromoaromatiques . Ce processus implique l'utilisation de 1-bromonaphtalène, de cyclohexyl BrettPhos, de (cinnamylPdCl)2, de (CH3)3SiCF3 et de CsF . La réaction est effectuée sous atmosphère d'argon et le produit, 1-(trifluorométhyl)naphtalène, est obtenu sous forme d'huile incolore .

Synthèse de sondes fluorescentes

Le this compound peut être utilisé dans la synthèse de sondes fluorescentes . Une sonde fluorescente à base de base de Schiff de naphtalimide (BSS) a été conçue et synthétisée à partir de l'anhydride 4-bromo-1,8-naphtalique . La sonde BSS pourrait réaliser la détection « d'arrêt » de Cu2+ en solution d'acétonitrile . L'intensité de fluorescence de BSS a montré une bonne relation linéaire avec la concentration de Cu2+ .

Détection du dihydrogénophosphate

Le complexe BSS-Cu2+ formé par la réaction de BSS et de Cu2+ présente des propriétés de récupération de fluorescence spécifiques pour H2PO4− . Le processus de détection est rapide et exempt d'interférence d'autres anions . Ce complexe peut être appliqué avec succès à la détection de H2PO4− dans des échantillons d'eau réels<a aria-label="2: The detection process is fast and free of interference from other anions2" data-citationid="1c7e1b2b-c02b-b4f4-042a-9c933d903057-26" h="ID=SERP,5015.1" href="https://link.springer.com/article/1

Safety and Hazards

Safety data sheets indicate that dust formation should be avoided and that breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propriétés

IUPAC Name |

1-bromo-5-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRSUDXSSYTCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660161 | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117539-59-0 | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117539-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Ethylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B568129.png)

![Spiro[cyclopropane-1,5-[2,3]diazabicyclo[2.2.1]hept[2]ene], 7,7-dimethyl-](/img/no-structure.png)

![1,3,6,8-Tetraazatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B568145.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)